molecular formula C14H19BO5 B1393581 Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1004294-79-4

Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1393581
M. Wt: 278.11 g/mol
InChI Key: CXTSTJMTRHANCB-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound. It is also known as “(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯” and is often used in the preparation of pharmaceuticals and chemical intermediates .

Scientific Research Applications

Synthesis and Crystal Structure Studies

Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is utilized in the synthesis of boric acid ester intermediates with benzene rings. These compounds are produced through a multi-step substitution reaction and their structures are confirmed using various spectroscopic methods and X-ray diffraction. Conformational analyses using density functional theory (DFT) have shown that the DFT-optimized molecular structures are consistent with the crystal structures determined by single crystal X-ray diffraction. This research reveals some of the physicochemical properties of these compounds (Huang et al., 2021).

Photophysical Properties

The compound is also involved in the study of its photophysical properties. For instance, the synthesis and examination of related compounds reveal their unique luminescence properties. These studies are essential for understanding the electronic and optical characteristics of these materials, which can be significant in fields like materials science and photonics (Kim et al., 2021).

Applications in Polymer Synthesis

Another significant application is in the field of polymer synthesis. The compound serves as a building block for the synthesis of various polymers, including conjugated polymers. These polymers have applications in areas such as electronics, photonics, and materials science due to their unique electronic and optical properties (Grigoras & Antonoaia, 2005).

Catalytic Applications

In addition, the compound finds use in catalysis, particularly in reactions like the Suzuki-Miyaura coupling. This reaction is a widely used method in organic synthesis to form carbon-carbon bonds, which is fundamental in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals (Rheault, Donaldson, & Cheung, 2009).

properties

IUPAC Name

methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(17)18-5)7-11(16)8-10/h6-8,16H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTSTJMTRHANCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675282
Record name Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS RN

1004294-79-4
Record name Methyl 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y He, S Li, Y Zhu, Y Wang, Y Chen, D Zhang… - European Journal of …, 2023 - Elsevier
Fatty-acid binding protein 4 (FABP4) is an essential driver for the progression of metabolic-related inflammatory diseases including obesity, diabetes, atherosclerosis, and various lipid …
Number of citations: 3 www.sciencedirect.com

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